molecular formula C15H15N B8313237 5,6,7,12-Tetrahydrodibenzo[b,g]azocine

5,6,7,12-Tetrahydrodibenzo[b,g]azocine

Cat. No.: B8313237
M. Wt: 209.29 g/mol
InChI Key: LZJFERNCMTUAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,12-Tetrahydrodibenzo[b,g]azocine is a partially hydrogenated azocine derivative featuring a bicyclic framework with an eight-membered nitrogen-containing heterocycle fused to two benzene rings. This structure is notable for its resemblance to natural alkaloids such as apogalanthamine (from the Amaryllidaceae family) and buflavine (isolated from Boophane flava), both of which exhibit biological activities like R-adrenolytic and antiserotonin effects . The compound’s strained, methylene-bridged tetrahydroisoquinoline core contributes to its significance in medicinal chemistry and synthetic alkaloid synthesis .

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

5,10,11,12-tetrahydrobenzo[b][1]benzazocine

InChI

InChI=1S/C15H15N/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15(13)16-14/h1-4,6-7,10-11,16H,5,8-9H2

InChI Key

LZJFERNCMTUAAO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC3=CC=CC=C3C1

Origin of Product

United States

Scientific Research Applications

Synthesis of 5,6,7,12-Tetrahydrodibenzo[b,g]azocine

The synthesis of this compound typically involves several chemical transformations. A common method includes the cyclization of appropriate precursors followed by reduction processes. For instance, one synthesis pathway involves the reduction of dibenzazocine derivatives under specific conditions to yield the tetrahydro form . Recent advancements have focused on optimizing these synthetic routes to enhance yield and selectivity while minimizing steps .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit promising anticancer activities. Studies have shown that modifications to the azocine structure can lead to compounds with enhanced cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have been tested for their ability to inhibit cell growth in human lung adenocarcinoma (A549) and glioma (C6) cells .

Key Findings:

  • Cytotoxicity: The compound has demonstrated significant cytotoxic effects in vitro against multiple cancer cell lines.
  • Mechanisms of Action: Investigations into the mechanisms revealed that these compounds may induce apoptosis and affect mitochondrial membrane potential in cancer cells .
  • Structural Variants: The structural variations in azocine derivatives can influence their biological activity significantly, making them candidates for further development as anticancer agents.

Medicinal Chemistry

The unique structural features of this compound make it an attractive scaffold for drug development. Its ability to form diverse derivatives allows for the exploration of new pharmacophores that can interact with various biological targets. The azocine core has been linked to various bioactive compounds, suggesting its utility in developing novel therapeutic agents .

Case Studies

  • Case Study 1: Antitumor Activity
    A derivative of this compound was synthesized and evaluated for its antitumor properties. The compound exhibited a dose-dependent inhibition of cell proliferation in A549 cells and induced apoptosis through mitochondrial pathways.
  • Case Study 2: Structure-Activity Relationship (SAR) Studies
    SAR studies on azocine derivatives revealed that specific substitutions at the nitrogen or carbon atoms significantly affect their biological activity. Compounds with halogen substitutions showed enhanced potency against glioma cells compared to unsubstituted analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

5,6,7,8-Tetrahydrodibenzo[c,e]azocine (Buflavine Core)
  • Structure : Contains an eight-membered N-heterocycle fused to two benzene rings at positions [c,e].
  • Key Differences : The positioning of the benzene rings ([c,e] vs. [b,g]) alters ring strain and electronic properties. Buflavine’s [c,e] fusion results in distinct conformational flexibility compared to the [b,g] system .
  • Applications: Exhibits antiserotonin and adrenolytic activities, making it a lead structure for CNS-targeted drug development .
5,6,11,12-Tetrahydrodibenzo[b,f][1,5]diazocine
  • Structure : Features a diazocine ring (two nitrogen atoms) with [b,f] fusion.
  • Key Differences : The additional nitrogen atom and [b,f] fusion enhance rigidity, enabling applications in host-guest chemistry and asymmetric catalysis . These compounds serve as "strap-clipped" Tröger’s base analogues .
  • Synthesis : Prepared via cyclization of bis-aniline derivatives, followed by functionalization with aldehydes .
5,6,7,12-Tetrahydrodibenzo[c,f][1,5]azastibocine
  • Structure : Incorporates an antimony (Sb) atom in the heterocycle.
  • Key Differences: The Sb–N coordination enhances reactivity in cross-coupling reactions (e.g., Ni/Pd-catalyzed couplings with organic halides). This metalloazocine is pivotal in synthesizing organometallic pharmaceuticals .
  • Applications : Used in catalytic systems for selective C–C bond formation .

Physicochemical and Conformational Properties

Compound Ring Size Substituents Key Conformational Features Stability
5,6,7,12-Tetrahydrodibenzo[b,g]azocine 8-membered None Strained, boat-like conformation Moderate
Buflavine ([c,e] fusion) 8-membered Natural hydroxyl groups Planar biaryl system with H-bonding High (natural)
Diazocine ([b,f] fusion) 8-membered Two N atoms Rigid, chair-like conformation High
Azastibocine ([c,f] fusion) 8-membered Sb atom Distorted ring due to Sb–N coordination Low (reactive)
  • Conformational Studies : NMR and X-ray analyses reveal that substituents (e.g., acetyl groups in diazocines) significantly influence ring puckering and stability .
This compound
  • Route: Multi-component reactions involving tetrahydroisoquinoline precursors and cyclizing agents (e.g., formaldehyde) .
  • Yield : ~50–70% under optimized conditions .
Buflavine Analogues
  • Route : Total synthesis via Pictet–Spengler cyclization, followed by regioselective hydrogenation .
  • Yield : ~30–40% due to steric hindrance in [c,e] systems .
Diazocines
  • Route : Acid-catalyzed cyclization of bis-anilines, enabling rapid access to Tröger’s base derivatives .
  • Yield : >80% with electron-donating substituents .

Preparation Methods

Petasis Three-Component Reaction

The Petasis reaction combines boronic acids, carbonyl compounds, and aminoacetaldehyde acetals to generate intermediates critical for subsequent cyclization. For example:

  • Reagents : 3,4-Methylenedioxyphenylboronic acid, glyoxylic acid hydrate, and N-benzyl aminoacetaldehyde acetal.

  • Conditions : Room temperature, 24–48 hours in tetrahydrofuran (THF).

  • Outcome : Arylglycine derivatives (e.g., 6a–e ) are obtained in yields up to 95%.

This step introduces carboxyl groups and aryl moieties, enabling structural diversification.

Pomeranz–Fritsch Cyclization

The arylglycine intermediates undergo acid-catalyzed cyclization to form the azocine ring:

  • Conditions : 20% HCl at reflux for 24 hours.

  • Mechanism : Acid-mediated hydrolysis of the acetal group generates an aldehyde, which tautomerizes and undergoes intramolecular imine formation.

  • Yield : 52–96% for derivatives such as 7a–e , depending on substituents.

Key Data Table: Petasis–Pomeranz–Fritsch Synthesis

IntermediateBoronic AcidYield (%)Cyclization ProductFinal Yield (%)
6a Phenyl737a 72
6e 3,4-(OCH₂O)-C₆H₃957e 96

This method’s modularity allows for the incorporation of diverse aryl groups, making it invaluable for medicinal chemistry applications.

Cyclic Condensation and Oxidative Ring Expansion

A patent-derived approach (US3714148A) outlines a three-step synthesis starting from phenylhydrazine derivatives and indanones. This method emphasizes scalability and regioselectivity:

Cyclic Condensation

  • Reagents : Phenylhydrazine derivatives (e.g., Ha–c ) and indanone derivatives (e.g., III ).

  • Conditions : 60–150°C in acetic acid or toluene with catalytic HCl.

  • Outcome : 5,10-Dihydroindeno[1,2-b]indole intermediates (e.g., IVa–c ) form via phenylhydrazone intermediates.

Oxidative Ring Expansion

  • Reagents : Hydrogen peroxide or peracetic acid in acetic acid.

  • Mechanism : Oxidation induces ring expansion, converting the indenoindole into a 5,6,11,12-tetrahydrodibenzoazocine-5,11-dione (e.g., Va–b ).

  • Yield : 65–80% for dione derivatives.

Reductive Dehydration

  • Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran.

  • Outcome : The dione is reduced to the final tetrahydrodibenzoazocine (e.g., Ia–b ) with >70% yield.

Key Data Table: Patent Synthesis Pathway

StepReagents/ConditionsIntermediateYield (%)
Cyclic CondensationHCl, acetic acid, 100°CIVa 85
Oxidative ExpansionH₂O₂, acetic acid, 50°CVa 78
Reductive DehydrationLiAlH₄, THF, 0°C to refluxIa 72

This method’s strength lies in its high regiocontrol, though it requires specialized starting materials.

Electrophilic Aromatic Substitution and Cross-Coupling Strategies

General synthesis principles for azocine derivatives involve pre-forming aromatic subunits before cyclization:

Electrophilic Substitution

  • Example : Nitration or halogenation of benzo precursors to install directing groups.

  • Purpose : Facilitates subsequent cross-coupling or cyclization steps.

Comparative Analysis of Methodologies

Efficiency and Yield

  • Petasis–Pomeranz–Fritsch : Highest modularity (up to 96% yield) but requires acidic conditions that may limit functional group tolerance.

  • Patent Method : Superior scalability (72% overall yield) but dependent on indanone/phenylhydrazine availability.

  • Cross-Coupling : Moderate yields but enables late-stage diversification.

Structural Characterization

  • NMR Spectroscopy : Confirms regiochemistry of aryl substituents.

  • X-Ray Crystallography : Validates the fused bicyclic structure and nitrogen placement .

Q & A

Q. What are the standard synthetic routes for 5,6,7,12-tetrahydrodibenzo[b,g]azocine, and how do reaction conditions influence yield?

The synthesis typically involves diazocine ring formation via acid-catalyzed cyclization or Cu-mediated coupling reactions. For example, trifluoroacetic acid (TFA) and sodium nitrite (NaNO₂) are used to generate reactive intermediates, followed by reduction with NaBH₄/NiCl₂ to stabilize the azocine core . Key factors affecting yield include temperature control (e.g., maintaining <50°C to prevent side reactions) and stoichiometric ratios of precursors like dibenzylamines. Lower yields (<40%) are often linked to competing oxidation pathways, which can be mitigated by inert atmospheres .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR identify proton environments and confirm ring fusion patterns. Aromatic protons typically resonate at δ 6.8–7.4 ppm, while bridgehead hydrogens appear as multiplet signals near δ 3.5–4.2 ppm .
  • X-ray crystallography : Resolves stereochemistry and ring puckering. For example, C–N bond lengths in the azocine ring average 1.47 Å, with dihedral angles of 15–25° between fused benzene rings .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 265.1342) .

Q. What safety protocols are essential when handling intermediates during synthesis?

Hazardous intermediates like nitroso derivatives require strict controls:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact .
  • Store reactive intermediates at –20°C under argon to prevent degradation.
  • Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for substituent-modified derivatives?

A 2³ factorial design evaluates temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). For example:

FactorLow Level (-1)High Level (+1)
Temperature40°C80°C
Catalyst5 mol%15 mol%
SolventTolueneDMF
Response surface modeling identifies interactions (e.g., X₁×X₂ increases yield by 12% in DMF). This approach minimizes trials while maximizing regioselectivity .

Q. How to resolve contradictions in spectroscopic data for structurally similar analogs?

Conflicting NMR signals (e.g., overlapping aromatic peaks) can arise from dynamic ring puckering. Strategies:

  • Variable-temperature NMR (VT-NMR) at –40°C slows conformational exchange, splitting merged signals .
  • DFT calculations (B3LYP/6-31G*) predict chemical shifts, aiding peak assignment .
  • Compare with X-ray data to validate static vs. dynamic structures .

Q. What theoretical frameworks guide mechanistic studies of azocine reactivity?

  • Frontier Molecular Orbital (FMO) Theory : Predicts sites for electrophilic attack (e.g., HOMO localization on bridgehead carbons) .
  • Hammett Linear Free Energy Relationships : Quantifies electronic effects of substituents on reaction rates (σ⁺ values correlate with cyclization barriers) .

Q. How to integrate computational models with experimental data for property prediction?

  • Molecular Dynamics (MD) : Simulates solvent effects on solubility (e.g., free energy of solvation in water vs. ethanol) .
  • COMSOL Multiphysics : Models diffusion kinetics in catalytic reactions, validating experimental rate constants .

Q. What challenges arise in multi-step syntheses of functionalized derivatives, and how are they addressed?

  • Regioselectivity : Competing pathways in Friedel-Crafts alkylation are controlled by Lewis acids (e.g., AlCl₃ directs substitution to the para position) .
  • Oxidative Degradation : Air-sensitive intermediates (e.g., amine radicals) require in situ trapping with TEMPO .

Q. How to interpret conflicting data in stability studies under varying pH/temperature?

  • Use Arrhenius plots to extrapolate degradation rates (e.g., activation energy ~85 kJ/mol in acidic conditions) .
  • HPLC-MS identifies degradation products (e.g., lactam formation via ring contraction at pH < 3) .

Methodological Notes

  • Data Reliability : Always cross-validate spectral data with crystallographic results to avoid artifacts (e.g., solvent inclusion in XRD) .
  • Ethical Reporting : Disclose yield variability (±5%) due to hygroscopic precursors, and provide raw data for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.